N-[4-(aminosulfonyl)phenethyl]-2-(4-fluorophenyl)-4-quinolinecarboxamide
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Overview
Description
2-(4-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a quinoline core, a fluorophenyl group, and a sulfamoylphenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.
Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be attached through a nucleophilic substitution reaction, where a sulfamoyl chloride reacts with an amine-functionalized quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the quinoline ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles or electrophiles in the presence of suitable catalysts.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline and phenyl derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenyl)quinoline: A simpler analogue with similar structural features but lacking the sulfamoylphenyl group.
N-(2-(4-sulfamoylphenyl)ethyl)quinoline-4-carboxamide: Similar but without the fluorophenyl group.
Uniqueness
2-(4-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide is unique due to the combination of the fluorophenyl and sulfamoylphenyl groups, which confer distinct chemical properties and biological activities. This combination allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H20FN3O3S |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C24H20FN3O3S/c25-18-9-7-17(8-10-18)23-15-21(20-3-1-2-4-22(20)28-23)24(29)27-14-13-16-5-11-19(12-6-16)32(26,30)31/h1-12,15H,13-14H2,(H,27,29)(H2,26,30,31) |
InChI Key |
XVBIWPSHPTXGMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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